15,16-Dihydrotanshindiol B
Description
15,16-Dihydrotanshindiol B (CAS# 891854-86-7) is a diterpenoid derivative isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. Its molecular formula is C₁₈H₁₈O₅ (molecular weight: 314.3 g/mol), distinguishing it from other tanshinone derivatives by the presence of two hydroxyl groups and a partially hydrogenated furan ring .
Properties
IUPAC Name |
(6R,7S)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJBFKCVPRBJO-AJJMNOOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345711 | |
| Record name | (6R,7S)-6,7-Dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891854-86-7 | |
| Record name | (6R,7S)-6,7-Dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 15,16-Dihydrotanshindiol B can be synthesized through various chemical reactions involving the precursor compounds found in Salvia miltiorrhiza. The synthetic route typically involves the extraction of the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through crystallization and other purification techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Salvia miltiorrhiza roots. The process includes solvent extraction, washing, crystallization, and purification steps to obtain the compound in high purity . The purified compound is then subjected to quality control measures to ensure its consistency and efficacy for various applications .
Chemical Reactions Analysis
Types of Reactions: 15,16-Dihydrotanshindiol B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure and Properties:
- IUPAC Name: (6R,7S)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g]benzofuran-10,11-dione
- Molecular Formula: C18H18O5
- CAS Number: 891854-86-7
Biological Activities:
15,16-Dihydrotanshindiol B exhibits several notable biological activities:
- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
- Anti-inflammatory Effects: The compound inhibits the production of inflammatory mediators, suggesting its potential in managing inflammatory diseases.
- Antitumor Activity: Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .
Medicinal Applications
Research is ongoing to explore the therapeutic potential of this compound in various medical conditions:
- Cancer Treatment: Studies have shown its capability to inhibit cancer cell growth through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell proliferation.
- Inflammatory Disorders: Its anti-inflammatory properties position it as a potential treatment for diseases characterized by chronic inflammation .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry. It is utilized for:
- Identification and Quantification: The compound is used in chromatographic techniques to identify and quantify similar compounds in complex mixtures.
Natural Product Research
The compound is significant in the study of natural products due to its extraction from Salvia miltiorrhiza. Its applications include:
- Pharmaceutical Development: It is being investigated for use in developing natural product-based pharmaceuticals and nutraceuticals .
Case Studies
Several studies highlight the application of this compound in research:
Study on Antitumor Activity:
A study investigated the effects of this compound on breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Research on Anti-inflammatory Properties:
Another study focused on the anti-inflammatory effects of this compound in models of arthritis. It demonstrated a marked reduction in inflammatory cytokines and improved clinical scores in treated animals compared to controls .
Mechanism of Action
The mechanism of action of 15,16-Dihydrotanshindiol B involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It targets specific enzymes and receptors, leading to the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 15,16-Dihydrotanshindiol B and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| This compound | 891854-86-7 | C₁₈H₁₈O₅ | 314.3 | Two hydroxyl groups, dihydrofuran |
| 15,16-Dihydrotanshindiol C | 891854-96-9 | C₁₈H₁₈O₅ | 314.3 | Isomeric hydroxyl positioning* |
| Dihydrotanshinone I | 87205-99-0 | C₁₈H₁₄O₃ | 278.3 | Ketone group, single hydroxyl |
| Tetrahydrotanshinone I | 126979-84-8 | C₁₈H₁₆O₃ | 280.31 | Fully hydrogenated furan, ketone |
| Methylenedihydrotanshinquinone | 126979-81-5 | C₁₈H₁₆O₃ | 280.3 | Quinone moiety, methylene bridge |
Note: this compound and C share identical molecular formulas but differ in hydroxyl group positioning, as inferred from their distinct CAS numbers and chromatographic behaviors .
Functional Group Impact on Bioactivity
- This contrasts with Methylenedihydrotanshinquinone, where a quinone moiety likely increases redox activity .
- Hydrogenation Status: Unlike Tetrahydrotanshinone I (fully hydrogenated furan), this compound retains a partially unsaturated furan ring, which may influence its interaction with enzymes or receptors .
Pharmacological Potential
While direct comparative studies are scarce, structural analogs suggest hypotheses:
- Antioxidant Activity: The hydroxyl groups in this compound may confer stronger free radical scavenging capacity than Dihydrotanshinone I, which lacks multiple hydroxyls .
- Anti-Inflammatory Effects: The dihydrofuran structure could modulate NF-κB pathways similarly to tanshinone IIA, but with reduced cytotoxicity due to hydrogenation .
Biological Activity
15,16-Dihydrotanshindiol B is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : (6R,7S)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g]benzofuran-10,11-dione
- Molecular Formula : C18H18O5
- Molecular Weight : 314.3 g/mol
The biological activity of this compound involves several mechanisms:
- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, thereby protecting cells from oxidative stress and potential damage.
- Anti-inflammatory Effects : It modulates key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α and COX .
- Anticancer Properties : Research indicates that it induces apoptosis in cancer cells through caspase activation and ROS-dependent pathways .
Antioxidant Properties
This compound has demonstrated strong antioxidant capabilities. In vitro studies have shown that it effectively scavenges free radicals, which contributes to its protective effects against oxidative damage in various cell types.
Anti-inflammatory Effects
The compound has been shown to inhibit the expression of inflammatory mediators. A study reported that this compound significantly reduced levels of IL-6 and TNF-α in LPS-stimulated macrophages.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.2 |
| K562 | 6.9 |
These results suggest that the compound may be a promising candidate for cancer therapy due to its ability to inhibit tumor growth.
Case Studies
-
Case Study on Anticancer Properties :
A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses of 20 mg/kg body weight over four weeks. -
Case Study on Anti-inflammatory Effects :
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to baseline measurements.
Q & A
Q. How is 15,16-Dihydrotanshindiol B structurally characterized, and what analytical techniques are essential for confirming its identity?
Structural characterization begins with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₈H₁₈O₅, MW 314.3) . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, dihydrofuran rings). X-ray crystallography may resolve stereochemistry if crystals are obtainable. Cross-referencing with databases like PubChem (CAS 891854-86-7) ensures consistency with published data .
Q. What methodologies are commonly employed to isolate this compound from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is standard, with final purification via preparative HPLC. Quality control requires comparison with authenticated standards, as outlined in natural product isolation protocols .
Q. What are the primary challenges in ensuring the purity of this compound for experimental use?
Purity validation requires orthogonal methods: HPLC-DAD/UV for homogeneity, coupled with tandem mass spectrometry (LC-MS/MS) to detect trace impurities. Quantification via calibration curves using certified reference materials is critical. Reproducibility hinges on documenting solvent systems, column specifications, and temperature controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Validate findings by:
- Replicating experiments under standardized protocols (e.g., OECD guidelines).
- Using multiple assay platforms (e.g., in vitro enzymatic vs. cell-based assays).
- Applying statistical tools (e.g., ANOVA with post-hoc tests) to assess variability .
Q. What strategies optimize the semi-synthesis of this compound from precursor compounds?
Focus on regioselective reduction and hydroxylation steps. Use catalysts like Pd/C for hydrogenation under controlled pressure. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane:methanol gradients). Computational modeling (e.g., DFT) can predict intermediate stability .
Q. How should researchers design stability studies to assess this compound under varying storage conditions?
Employ forced degradation studies: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Document deviations in pH, solvent composition, and container interactions .
Q. What computational approaches are effective in predicting the pharmacokinetics of this compound?
Use molecular docking (e.g., AutoDock Vina) to study interactions with cytochrome P450 enzymes. ADMET prediction tools (e.g., SwissADME) estimate bioavailability and blood-brain barrier permeability. Validate in silico results with in vitro hepatocyte assays .
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate the mechanism of action of this compound?
Apply pathway enrichment analysis (e.g., KEGG, Reactome) to omics datasets. Use weighted gene co-expression networks (WGCNA) to identify hub genes/proteins. Correlate metabolite shifts with transcriptional changes using tools like MetaboAnalyst .
Q. What criteria should guide the selection of analytical standards for quantifying this compound in complex matrices?
Prioritize isotopically labeled internal standards (e.g., ¹³C or deuterated analogs) to correct for matrix effects. Validate linearity (R² ≥ 0.99), limit of detection (LOD), and recovery rates (85–115%) in spiked samples. Cross-validate with orthogonal methods like ELISA .
Q. How should literature reviews on this compound address gaps in mechanistic studies?
Systematically catalog studies by biological targets (e.g., NF-κB, MAPK pathways) and highlight underinvestigated areas (e.g., epigenetic effects). Use tools like PRISMA for meta-analyses and prioritize primary peer-reviewed studies over reviews .
Methodological Notes
- Data Reproducibility : Document instrument parameters (e.g., NMR pulse sequences, LC gradient profiles) to enable replication .
- Conflict Resolution : When data conflict, re-examine experimental variables (e.g., compound purity, cell passage number) and consult interdisciplinary teams .
- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) or animal ethics committee guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
